molecular formula C23H22FNO5 B5387272 (4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione CAS No. 489463-71-0

(4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B5387272
CAS No.: 489463-71-0
M. Wt: 411.4 g/mol
InChI Key: IAVZGHGDOCTSOX-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(2-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

489463-71-0

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22FNO5/c1-29-15-10-8-14(9-11-15)21(26)19-20(17-6-2-3-7-18(17)24)25(23(28)22(19)27)13-16-5-4-12-30-16/h2-3,6-11,16,20,26H,4-5,12-13H2,1H3/b21-19-

InChI Key

IAVZGHGDOCTSOX-VZCXRCSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.